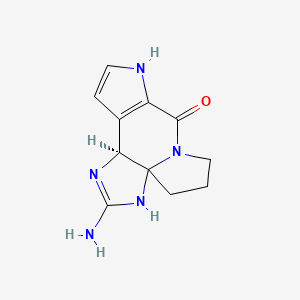
Rapeseed oil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rapeseed oil, derived from the seeds of the Brassica napus plant, is one of the oldest known vegetable oils. It is widely used both as an edible oil and for industrial purposes. Historically, this compound was limited in its use due to the presence of erucic acid and glucosinolates, which imparted a bitter taste and were considered harmful in large quantities . modern cultivars have been bred to contain lower levels of these compounds, making the oil safer for consumption .
Mechanism of Action
Target of Action
Rapeseed oil, also known as canola oil, is primarily composed of unsaturated fatty acids, particularly polyunsaturated fatty acids . These fatty acids are the primary targets of this compound, and they play a crucial role in various physiological processes, including energy production, cell membrane structure, and signaling pathways .
Mode of Action
This compound interacts with its targets—fatty acids—through dietary intake and digestion. Once ingested, the unsaturated fatty acids in this compound are metabolized and incorporated into various biochemical processes. For instance, they can be used as an energy source or integrated into cell membranes, influencing their fluidity and function .
Biochemical Pathways
This compound affects several biochemical pathways. The unsaturated fatty acids in this compound are involved in the biosynthesis of fatty acids, where they play a role in the formation of complex lipids . Additionally, these fatty acids can influence the Calvin cycle, a key process in photosynthesis . The oil also impacts the lipid oxidation process, which is crucial for energy production .
Pharmacokinetics
The pharmacokinetics of this compound primarily involve its digestion, absorption, and metabolism. Upon ingestion, the oil is broken down in the digestive tract, and the fatty acids are absorbed into the bloodstream. These fatty acids are then transported to various tissues, where they are metabolized and used in different physiological processes .
Result of Action
The molecular and cellular effects of this compound are diverse. The unsaturated fatty acids in the oil can modulate cell membrane structure and function, influence signaling pathways, and provide energy for cellular processes . Additionally, this compound has been associated with various health benefits, including anti-microbial, anti-inflammatory, anti-obesity, anti-diabetic, anti-cancer, neuroprotective, and cardioprotective effects .
Action Environment
Environmental factors can influence the action of this compound. For instance, the oil’s efficacy can be affected by the climatic conditions where the rapeseed is grown . Abiotic stresses such as temperature, light, pH, water availability, and soil nutrient content can impact the oil’s composition and, consequently, its physiological effects . Therefore, understanding these environmental influences is crucial for optimizing the use of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Rapeseed oil is primarily extracted through mechanical pressing and solvent extraction. The seeds are first cleaned and preconditioned, followed by flaking and cooking. The oil is then extracted using screw pressing or solvent extraction methods .
Industrial Production Methods:
Chemical Reactions Analysis
Rapeseed oil undergoes various chemical reactions, including:
Hydrogenation: This process involves the addition of hydrogen to the unsaturated fatty acids in this compound, converting them into saturated fats.
Transesterification: This reaction involves the conversion of this compound into biodiesel by reacting it with an alcohol (usually methanol) in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Oxygen, light, heat.
Hydrogenation: Hydrogen gas, nickel catalyst, high temperature.
Transesterification: Methanol, sodium hydroxide or potassium hydroxide as catalysts, moderate temperature.
Major Products Formed:
Oxidation: Hydroperoxides, aldehydes, ketones.
Hydrogenation: Saturated fats.
Transesterification: Fatty acid methyl esters (biodiesel), glycerol.
Scientific Research Applications
Rapeseed oil has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Sunflower oil
- Flaxseed oil
- Sesame oil
Rapeseed oil’s unique composition and versatility make it a valuable compound in various fields, from culinary uses to industrial applications and scientific research.
Properties
CAS No. |
8002-13-9 |
|---|---|
Molecular Weight |
0 |
Synonyms |
RAPESEED OIL; rapedoil; Rapeoil; rapeseedoilfrombrassicarapa; AKOREX L; LIPEX CANOLA-U; BRASSICA NAPUS OIL; CANOLA OIL |
Origin of Product |
United States |
Q1: Can rapeseed oil be used as engine fuel directly?
A1: While this compound presents potential as a biofuel, its direct use in unmodified diesel engines is limited by its high viscosity. [, ] Research shows that blending this compound with diesel fuel or alcohols like ethanol and 1-butanol can improve its properties, making it more suitable for engines. [, , ]
Q2: How does the addition of antioxidants affect the stability of this compound during storage?
A2: The addition of antioxidants, such as Baynox, significantly improves the oxidation stability of this compound during storage. Studies show that increasing the concentration of Baynox enhances its protective effect, with 600 mg.kg−1 maintaining oxidation stability above 6 hours even after 510 days. []
Q3: Does refining impact the rheological properties of this compound?
A3: Yes, refining processes like degumming, deacidification, bleaching, and deodorization impact the rheological properties of this compound. While fatty acid composition remains largely unchanged, viscosity changes are observed due to the removal of trace elements. [] Refined this compound exhibits Newtonian fluid behavior under a wide range of shear rates. []
Q4: What is the primary fatty acid component of this compound?
A4: Oleic acid is the predominant fatty acid in this compound, typically comprising around 65%. [] The ratio of linoleic acid to α-linolenic acid is approximately 2:1. []
Q5: How does the fatty acid profile of this compound differ from other common oils like soybean oil?
A5: While both oils are unsaturated, this compound generally contains a higher proportion of monounsaturated fatty acids (primarily oleic acid), while soybean oil has a higher proportion of polyunsaturated fatty acids (linoleic and linolenic acid). [, , ]
Q6: Does the fatty acid composition of this compound impact its susceptibility to oxidation?
A6: Yes, the high levels of polyunsaturated fatty acids in this compound make it susceptible to oxidation. This susceptibility can be mitigated by adding antioxidants or reducing the PUFA content through genetic modification. [, , ]
Q7: Can the fatty acid composition of this compound be modified to enhance its properties?
A7: Yes, genetic modification techniques can be used to alter the fatty acid profile of this compound. For instance, reducing the activity of specific desaturase enzymes can lower the levels of polyunsaturated fatty acids, enhancing the oil's thermal stability and making it more suitable for industrial applications. []
Q8: How does the canolol content in this compound change with steam explosion pretreatment?
A8: Steam explosion pretreatment significantly increases the canolol content in this compound. At a pressure of 1.0 MPa, a 52-fold increase in canolol content was observed compared to un-pretreated oil. []
Q9: How does the storage of this compound and this compound methyl ester (RME) affect their biodegradability?
A9: Storage can affect the biodegradability of both this compound and RME. Changes in fuel characteristics during storage, such as an increase in acid number, can influence the biodegradation process. []
Q10: Can this compound or its derivatives have negative environmental impacts?
A10: While generally considered biodegradable, this compound and RME can exhibit phytotoxic effects, harming plant growth in cases of spills or contamination. []
Q11: What are the environmental implications of using ozonized this compound in bioremediation?
A11: While ozonized this compound shows promise in bioremediation of diesel-contaminated soil, its initial application can inhibit microbial activity. This impact on soil dehydrogenase activity needs careful consideration when evaluating the overall environmental benefit of this approach. []
Q12: Can this compound be used as a base for biodiesel production?
A12: Yes, this compound is a common feedstock for biodiesel production, particularly in Europe. [] It can be converted into biodiesel through transesterification, a process that reduces its viscosity and improves its combustion characteristics. [, ]
Q13: What are the challenges of using high-erucic acid this compound in food applications?
A13: High erucic acid this compound is not typically used for human consumption due to concerns about potential health effects associated with erucic acid, a long-chain fatty acid. [, , ]
Q14: Can this compound be used as a feed ingredient for livestock?
A14: Yes, this compound, particularly low-erucic acid varieties, is used as a feed ingredient for livestock and poultry. Its fatty acid profile can influence the fatty acid composition of meat and eggs. [, ]
Q15: Can this compound be chemically modified to produce high-functionality polyols?
A15: Yes, this compound can be chemically modified through epoxidation and subsequent oxirane ring-opening reactions to synthesize high-functionality polyols suitable for rigid polyurethane foam production. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




